molecular formula C13H25N3O3 B15056884 tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate

tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate

Cat. No.: B15056884
M. Wt: 271.36 g/mol
InChI Key: NOBAGEUEQWTVSL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl methyl (piperidin-4-yl)carbamate
  • tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate

Uniqueness

tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar piperidine derivatives.

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[4-(ethylcarbamoyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-5-15-11(17)9-6-7-14-8-10(9)16-12(18)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

NOBAGEUEQWTVSL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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